2-Bromo-n-(2-chlorophenyl)acetamide

Vue d'ensemble

Description

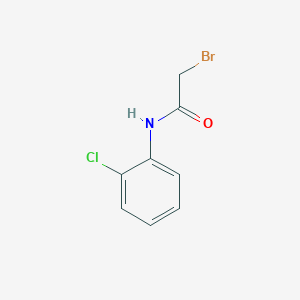

2-Bromo-n-(2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetanilide, where the acetamide group is substituted with bromine and chlorine atoms on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-n-(2-chlorophenyl)acetamide can be synthesized through the reaction of 2-chloroaniline with bromoacetyl chloride. The reaction typically involves the following steps:

Reaction Setup: Dissolve 2-chloroaniline in an appropriate solvent such as dichloromethane.

Addition of Bromoacetyl Chloride: Slowly add bromoacetyl chloride to the solution while maintaining a low temperature to control the exothermic reaction.

Stirring and Reaction Completion: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

Workup: Quench the reaction with water, extract the organic layer, and purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the exothermic nature of the reaction.

Continuous Stirring: Ensuring thorough mixing and temperature control.

Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-n-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Chloroaniline and acetic acid.

Oxidation: Various oxidized products depending on the conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

2-Bromo-N-(2-chlorophenyl)acetamide is primarily used as a research compound for exploring its potential biological activities. It has been evaluated for its efficacy in drug development, particularly against various pathogens and cancer cells. The compound's structure allows for modifications that can enhance its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the acetamide structure could yield potent antibacterial agents .

Biological Evaluations

Neuroprotective Effects

Research indicates that certain derivatives of this compound exhibit neuroprotective effects. For example, studies have demonstrated that these compounds can protect neuronal cells from oxidative stress-induced damage, making them potential candidates for treating neurodegenerative diseases .

Cytotoxic Activity

The compound has also been assessed for its cytotoxic activity against various cancer cell lines. In one study, derivatives showed promising results against human breast cancer cells (MCF-7), with certain compounds displaying IC50 values comparable to established chemotherapeutic agents like cisplatin . This suggests that further exploration of its derivatives could lead to the development of new anticancer drugs.

Structural Analysis

Crystallography Studies

The structural conformation of this compound has been analyzed using X-ray crystallography, revealing insights into its molecular interactions. The N-H bond in the compound is oriented syn to the chloro substituent, which influences its hydrogen bonding capabilities and overall stability in crystal form .

Synthesis and Modifications

Synthetic Approaches

The synthesis of this compound involves various chemical reactions, including acylation and nucleophilic substitution methods. These synthetic pathways allow for the introduction of different substituents on the phenyl ring, which can modify the compound's biological activity and selectivity .

- Neuroprotection Study : A study evaluated the neuroprotective effects of a derivative of this compound on PC12 cells subjected to oxidative stress, showing significant cell viability improvement compared to untreated controls .

- Cytotoxicity Evaluation : In a series of synthesized derivatives based on this compound, researchers found that specific modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating a promising avenue for developing new cancer therapies .

Mécanisme D'action

The mechanism of action of 2-Bromo-n-(2-chlorophenyl)acetamide involves its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-n-(2-chlorophenyl)acetamide: Similar structure but lacks the bromine atom.

2-Bromo-n-(2-bromophenyl)acetamide: Similar structure but has bromine atoms on both the phenyl ring and the acetamide group.

2-Iodo-n-(2-chlorophenyl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-Bromo-n-(2-chlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can lead to distinct chemical and physical properties compared to its mono-halogenated counterparts.

Activité Biologique

2-Bromo-N-(2-chlorophenyl)acetamide is a halogenated organic compound with the molecular formula C₈H₇BrClN₃O. It features a bromo group and a chloro group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Bromo and Chloro Substituents : These halogen atoms enhance reactivity and can influence biological interactions.

- Acetamide Functional Group : This group is crucial for the compound's interaction with biological targets.

The conformation of the N—H bond in this compound is syn to the ortho-Cl substituent, which affects its hydrogen bonding capabilities and crystallization behavior .

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties , particularly against various bacterial strains. Its structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for further pharmaceutical development.

Antibacterial Activity

A study conducted on derivatives of this compound demonstrated moderate to high antibacterial activity against several strains, including:

- Acinetobacter baumannii

- Pseudomonas aeruginosa

- Staphylococcus aureus

The antibacterial activities were evaluated using the disc diffusion method, with results summarized in Table 1.

| Compound | Inhibition Zone (mm) | Acinetobacter baumannii | Pseudomonas aeruginosa | Staphylococcus aureus |

|---|---|---|---|---|

| 5a | 24.0 | 24.0 | 12.5 | 14.0 |

| 5b | 32.0 | 32.0 | 23.5 | 15.0 |

| 5c | 16.3 | 16.3 | 8.0 | 8.0 |

| 5d | 20.5 | 20.5 | 8.0 | 23.5 |

| Tc | 33.0 | 33.0 | 24.0 | 35.0 |

Tc: Tetracycline (reference standard)

These findings suggest that modifications to the compound's structure can significantly influence its biological activity, paving the way for optimized derivatives with enhanced efficacy .

While specific mechanisms of action for this compound are not fully elucidated, its activity is likely linked to its ability to interact with bacterial enzymes or cell membranes, thereby inhibiting growth and replication. The presence of halogen atoms may also enhance lipophilicity, facilitating better penetration through bacterial membranes.

Case Studies and Research Findings

- Gowda et al. (2003) : The initial synthesis and characterization of this compound highlighted its unique structural properties and potential for further pharmacological exploration .

- Yang et al. (2024) : Investigated derivatives synthesized from this compound, demonstrating promising antibacterial effects against multidrug-resistant strains, emphasizing its relevance amid rising antibiotic resistance .

- Costantino et al. (2022) : Explored related compounds that target thymidylate synthase, indicating potential anticancer applications through similar mechanisms of action as observed in other halogenated compounds .

Propriétés

IUPAC Name |

2-bromo-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOJXHICOOQVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279997 | |

| Record name | 2-bromo-n-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-11-2 | |

| Record name | 5439-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.